molecular formula C8H5BrF3NO2 B1405484 Methyl 2-bromo-5-(trifluoromethyl)nicotinate CAS No. 888738-49-6

Methyl 2-bromo-5-(trifluoromethyl)nicotinate

Cat. No.: B1405484
CAS No.: 888738-49-6
M. Wt: 284.03 g/mol
InChI Key: NKIZLCNZKHZGPS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of nicotinic acid and contains bromine and trifluoromethyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-(trifluoromethyl)nicotinate can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a trifluoromethylating reagent like trifluoromethyl iodide (CF3I) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-5-(trifluoromethyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-bromo-5-(trifluoromethyl)nicotinate exerts its effects is primarily through its reactivity in chemical reactions. The bromine and trifluoromethyl groups influence the compound’s electronic properties, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • Methyl 2-bromo-4-(trifluoromethyl)nicotinate
  • Methyl 2-chloro-5-(trifluoromethyl)nicotinate

Uniqueness

Methyl 2-bromo-5-(trifluoromethyl)nicotinate is unique due to the position of the bromine and trifluoromethyl groups on the nicotinate ring. This specific arrangement affects its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

methyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIZLCNZKHZGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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